(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid
Overview
Description
(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of fluorine atoms and a tert-butoxycarbonyl group adds to the compound’s stability and reactivity, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents introduce fluorine atoms into the molecule under controlled conditions.
Protection and deprotection steps: The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality. This step is typically carried out using Boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the carboxylic acid group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Scientific Research Applications
(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent molecule in various biological systems.
Comparison with Similar Compounds
Similar Compounds
- (7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxamide
- (7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-methyl ester
Uniqueness
Compared to similar compounds, (7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid stands out due to its carboxylic acid functionality, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(7S)-2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-7-12(4-8(16)9(17)18)5-13(14,15)6-12/h8H,4-7H2,1-3H3,(H,17,18)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLUHOJHYYJMSU-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(C2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)CC(C2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118270 | |
Record name | 6-Azaspiro[3.4]octane-6,7-dicarboxylic acid, 2,2-difluoro-, 6-(1,1-dimethylethyl) ester, (7S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1980007-36-0 | |
Record name | 6-Azaspiro[3.4]octane-6,7-dicarboxylic acid, 2,2-difluoro-, 6-(1,1-dimethylethyl) ester, (7S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1980007-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Azaspiro[3.4]octane-6,7-dicarboxylic acid, 2,2-difluoro-, 6-(1,1-dimethylethyl) ester, (7S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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